molecular formula C21H20ClN3O3 B440129 METHYL 2-CHLORO-5-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE

METHYL 2-CHLORO-5-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE

Cat. No.: B440129
M. Wt: 397.9g/mol
InChI Key: YIKBDMIESBWFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chlorinated aromatic ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE typically involves multiple steps. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the pyrazole moiety through a condensation reaction. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 2-CHLORO-5-({[1-(2,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
  • 1-Methylethyl 2-chloro-5-[[(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate

Uniqueness

Methyl 2-chloro-5-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is unique due to its combination of a chlorinated aromatic ring and a pyrazole moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9g/mol

IUPAC Name

methyl 2-chloro-5-[[2-(2,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate

InChI

InChI=1S/C21H20ClN3O3/c1-12-5-8-19(13(2)9-12)25-20(26)17(14(3)24-25)11-23-15-6-7-18(22)16(10-15)21(27)28-4/h5-11,24H,1-4H3

InChI Key

YIKBDMIESBWFEK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)C(=O)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)C(=O)OC)C

Origin of Product

United States

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